molecular formula C15H10ClN5O2S B15081299 5-(4-Chlorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

5-(4-Chlorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15081299
M. Wt: 359.8 g/mol
InChI Key: IFEJIKFCNQJTSJ-RQZCQDPDSA-N
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Description

5-(4-Chlorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a chlorophenyl group, a nitrobenzylidene moiety, and a triazole ring with a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with 2-nitrobenzaldehyde in the presence of an amine catalyst to form the intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide under reflux conditions to yield the desired triazole derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

5-(4-Chlorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The triazole ring can bind to enzymes or receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-4-amino-4H-1,2,4-triazole-3-thiol
  • 5-(4-Chlorophenyl)-4-((2-nitrophenyl)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(4-Chlorophenyl)-4-((2-nitrobenzyl)amino)-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(4-Chlorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a nitrobenzylidene moiety and a thiol group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C15H10ClN5O2S

Molecular Weight

359.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10ClN5O2S/c16-12-7-5-10(6-8-12)14-18-19-15(24)20(14)17-9-11-3-1-2-4-13(11)21(22)23/h1-9H,(H,19,24)/b17-9+

InChI Key

IFEJIKFCNQJTSJ-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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